

A Comprehensive Technical Guide to the Structure of N-(Pyridin-3-yl)picolinamide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: N-(Pyridin-3-yl)picolinamide

Cat. No.: B062957

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of **N-(Pyridin-3-yl)picolinamide**, a heterocyclic amide with potential applications in coordination chemistry and drug discovery. The document outlines its chemical identity, structural features, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

N-(Pyridin-3-yl)picolinamide is an organic compound composed of a picolinamide moiety linked to the 3-position of a pyridine ring via an amide bond. The picolinamide unit itself consists of a pyridine ring substituted at the 2-position with a carboxamide group.

Identifier	Value	Source
IUPAC Name	N-(pyridin-3-yl)pyridine-2-carboxamide	[1]
CAS Number	184870-10-8	[2]
Chemical Formula	C ₁₁ H ₉ N ₃ O	[2]
Molecular Weight	199.21 g/mol	[2]
MDL Number	MFCD12965853	[2]

Computed Physicochemical Properties:

Property	Value	Source
Exact Mass	199.075 g/mol	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]
Topological Polar Surface Area	54.9 Å ²	[1]
XLogP	1	[1]

Structural and Spectroscopic Data

The molecule's structure is characterized by two pyridine rings linked by an amide bridge. This linkage provides both rigidity and conformational flexibility, primarily through rotation around the C-N bonds of the amide group. The nitrogen atoms within the pyridine rings and the amide group can act as coordination sites for metal ions.[3]

Note: Specific experimental spectroscopic data for **N-(Pyridin-3-yl)picolinamide** was not available in the cited literature. The following tables represent the types of data typically acquired for structural elucidation.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Amide (N-H)	~10.0	s (broad)	-
Pyridine-H (Picolinamide)	7.5 - 8.6	m	-
Pyridine-H (3-pyridyl)	7.3 - 8.8	m	-

Table 2.2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
Carbonyl (C=O)	~163
Pyridine-C (Picolinamide)	120 - 150
Pyridine-C (3-pyridyl)	123 - 148

Table 2.3: Infrared (IR) Spectroscopic Data (Expected)

Vibrational Mode	Wavenumber (cm^{-1})	Intensity
N-H Stretch (Amide)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium-Weak
C=O Stretch (Amide I)	1650 - 1680	Strong
N-H Bend (Amide II)	1510 - 1550	Strong
C=N, C=C Stretch (Aromatic)	1400 - 1600	Medium-Strong

Synthesis of N-(Pyridin-3-yl)picolinamide

The synthesis of **N-(Pyridin-3-yl)picolinamide** is typically achieved through the acylation of 3-aminopyridine with a picolinic acid derivative. A common and efficient method involves the use of picolinoyl chloride as the acylating agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS No.184870-10-8 | N-(pyridin-3-yl)pyridine-2-carboxamide | chem960.com [m.chem960.com]
- 2. CAS 184870-10-8 | N-(Pyridin-3-yl)picolinamide - Synblock [synblock.com]

- 3. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Structure of N-(Pyridin-3-yl)picolinamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062957#what-is-the-structure-of-n-pyridin-3-yl-picolinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com